molecular formula C20H21NO2S B2543703 N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide CAS No. 1421512-80-2

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide

Cat. No.: B2543703
CAS No.: 1421512-80-2
M. Wt: 339.45
InChI Key: AVVXKCKHNGYDJM-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is an organic compound that features a complex structure with multiple functional groups, including furan, phenyl, and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-3-ylmethylamine and 2-(thiophen-2-yl)ethylamine intermediates. These intermediates are then coupled with a 3-phenylpropanoyl chloride under appropriate conditions to form the desired product.

  • Preparation of Furan-3-ylmethylamine

      Starting Material: Furan-3-carboxaldehyde

      Reaction: Reduction using sodium borohydride (NaBH4) to form furan-3-ylmethanol, followed by amination with ammonia (NH3) or an amine source.

  • Preparation of 2-(Thiophen-2-yl)ethylamine

      Starting Material: Thiophene-2-carboxaldehyde

      Reaction: Reduction using NaBH4 to form thiophene-2-ylmethanol, followed by amination with NH3 or an amine source.

  • Coupling Reaction

      Reagents: Furan-3-ylmethylamine, 2-(thiophen-2-yl)ethylamine, and 3-phenylpropanoyl chloride

      Conditions: Typically carried out in an organic solvent such as dichloromethane (DCM) with a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The amide group can be reduced to an amine using lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring using reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Br2, HNO3

Major Products

    Oxidation: Formation of furan-3-ylmethyl-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide oxide derivatives.

    Reduction: Formation of N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamine.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple aromatic rings allows for potential π-π interactions with target proteins, while the amide group can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide
  • N-(furan-3-ylmethyl)-3-phenyl-N-(2-(pyridin-2-yl)ethyl)propanamide
  • N-(furan-3-ylmethyl)-3-phenyl-N-(2-(benzothiophen-2-yl)ethyl)propanamide

Uniqueness

N-(furan-3-ylmethyl)-3-phenyl-N-(2-(thiophen-2-yl)ethyl)propanamide is unique due to the specific combination of furan, phenyl, and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interaction profiles compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-3-phenyl-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(15-18-11-13-23-16-18)12-10-19-7-4-14-24-19/h1-7,11,13-14,16H,8-10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVXKCKHNGYDJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N(CCC2=CC=CS2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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